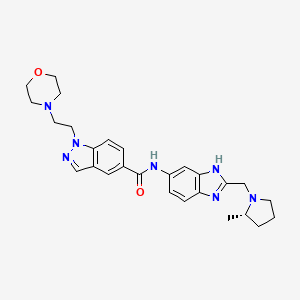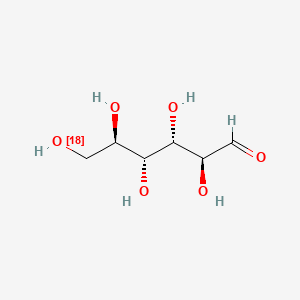
Bis(2-ethylhexyl)adipate-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl)adipate-D8 is a deuterium-labeled version of bis(2-ethylhexyl)adipate, a widely used plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry. The compound has the molecular formula C22H34D8O4 and a molecular weight of 378.62 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl)adipate-D8 is synthesized through the esterification of adipic acid with deuterium-labeled 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or boric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl)adipate-D8 undergoes several types of chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid and deuterium-labeled 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl)adipate-D8 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantification and identification of compounds in complex mixtures.
Environmental Studies: Employed in tracing the fate and transport of plasticizers in environmental samples.
Biomedical Research: Utilized in studies investigating the metabolism and toxicology of plasticizers in biological systems.
Industrial Applications: Used in the development and testing of new plasticizers and polymers.
Mecanismo De Acción
The mechanism of action of bis(2-ethylhexyl)adipate-D8 is primarily related to its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. The deuterium labeling does not significantly alter its plasticizing properties but makes it detectable in analytical studies. The molecular targets include polymer chains, and the pathways involve physical interactions that modify the mechanical properties of the polymers .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl)adipate: The non-deuterated version, widely used as a plasticizer.
Di(2-ethylhexyl)phthalate: Another common plasticizer with similar applications but different chemical structure.
Diisononyl adipate: A similar plasticizer with different alkyl groups.
Uniqueness
Bis(2-ethylhexyl)adipate-D8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. This labeling allows for precise quantification and identification in mass spectrometry, providing an advantage over non-labeled analogs .
Propiedades
Fórmula molecular |
C22H42O4 |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2 |
Clave InChI |
SAOKZLXYCUGLFA-QSIDXAOLSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)



![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
